molecular formula C8H8N2O4 B2944238 4-Amino-3-methyl-5-nitrobenzoic acid CAS No. 37901-94-3

4-Amino-3-methyl-5-nitrobenzoic acid

Cat. No.: B2944238
CAS No.: 37901-94-3
M. Wt: 196.162
InChI Key: QTGYCJNEAUXQNV-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H8N2O4. It is a derivative of benzoic acid, featuring an amino group at the 4-position, a methyl group at the 3-position, and a nitro group at the 5-position. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.

Biochemical Analysis

Biochemical Properties

The nitro group in 4-Amino-3-methyl-5-nitrobenzoic acid plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The polar character of the nitro group results in lower volatility of nitro compounds

Molecular Mechanism

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid This suggests that this compound might exert its effects at the molecular level through similar mechanisms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-5-nitrobenzoic acid typically involves the nitration of 3-methylbenzoic acid followed by the reduction of the nitro group to an amino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 3-methyl-5-nitrobenzoic acid is then subjected to catalytic hydrogenation or chemical reduction using reagents such as iron and hydrochloric acid to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as iron and hydrochloric acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Reduction: 4-Amino-3-methylbenzoic acid.

    Substitution: Various amides or sulfonamides depending on the substituent introduced.

    Oxidation: 4-Amino-3-carboxy-5-nitrobenzoic acid.

Scientific Research Applications

4-Amino-3-methyl-5-nitrobenzoic acid is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme-substrate interactions and as a building block for bioactive compounds.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-nitrobenzoic acid: Lacks the methyl group at the 3-position.

    4-Amino-2-methyl-5-nitrobenzoic acid: The methyl group is at the 2-position instead of the 3-position.

    4-Amino-3-methylbenzoic acid: Lacks the nitro group at the 5-position.

Uniqueness

4-Amino-3-methyl-5-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both an amino and a nitro group on the aromatic ring allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-amino-3-methyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-4-2-5(8(11)12)3-6(7(4)9)10(13)14/h2-3H,9H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGYCJNEAUXQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 4-acetamido-3-methyl-5-nitrobenzoic acid (38 g, 0.16 mol) in 3N hydrochloric acid (800 mL) was heated at reflux for 8 h and then stirred at room temperature for 8 h. The yellow solid was collected by filtration and transferred to a 2 L flask with a mixture of methylene chloride and methanol. The solvent was evaporated under high vacuum to give the title compound (23 g, 74% yield). 1H-NMR (DMSO-d6, 300 MHz) δ 12.79 (bs, 1H), 8.46 (s, 1H), 7.79 (s, 1H), 7.61 (s, 2H), 2.34 (s, 3H). 13C-NMR (d6-DMSO, 75 MHz) δ 166.0, 147.0, 135.1, 130.0, 126.4, 125.9, 116.7, 17.9. LC/MS: tR=1.23 min, 195 (MH)−.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Yield
74%

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